molecular formula C10H11N3OS B2857858 N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea CAS No. 161287-88-3

N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea

Cat. No.: B2857858
CAS No.: 161287-88-3
M. Wt: 221.28
InChI Key: NINZMKKXHNOYNP-UHFFFAOYSA-N
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Description

N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea (CAS: 161287-88-3) is a thiourea derivative featuring a benzoxazole substituent. Thioureas are sulfur-containing compounds with the general formula R¹R²N–C(=S)–NR³R⁴, widely used in industrial and pharmaceutical applications due to their versatility as ligands, intermediates, and bioactive agents .

Properties

IUPAC Name

1-methyl-3-(2-methyl-1,3-benzoxazol-6-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-6-12-8-4-3-7(5-9(8)14-6)13-10(15)11-2/h3-5H,1-2H3,(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINZMKKXHNOYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818200
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea typically involves the reaction of 2-methyl-1,3-benzoxazole with N-methylthiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process . The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance the production rate and consistency of the product.

Chemical Reactions Analysis

Cycloaddition Reactions with Acetylenic Compounds

Thiourea derivatives are known to undergo [2+2] cycloadditions with electron-deficient acetylenes. For example, reaction with dialkyl acetylenedicarboxylates (DAAD) in ethanol under reflux forms thiazole derivatives via nucleophilic sulfur attack, followed by cyclization (Scheme 1) .

Example Reaction:

text
N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea + dimethyl acetylenedicarboxylate → 2-(benzoxazol-6-yl)-4-methoxycarbonyl-1,3-thiazole

Conditions: Ethanol, reflux (30 min), 65–75% yield .

Table 1: Cycloaddition Reactions with Acetylenic Reagents

Acetylenic ReagentProductYield (%)Reference
Dimethyl acetylenedicarboxylate4-Methoxycarbonyl-thiazole derivative70
Diethyl acetylenedicarboxylate4-Ethoxycarbonyl-thiazole derivative68

Alkylation and Acylation at Thiourea Moiety

The thiourea group undergoes alkylation at sulfur or nitrogen. Methyl iodide reacts preferentially at the sulfur atom under basic conditions, forming S-alkyl derivatives. Acylation with chloroacetyl chloride yields thioester derivatives .

Example Reaction:

text
This compound + CH₃I → S-Methyl-N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)isothiourea

Conditions: KOH/DMF, room temperature, 82% yield .

Table 2: Alkylation/Acylation Reactions

ReagentSite of AttackProduct TypeYield (%)Reference
Methyl iodideSS-Alkyl isothiourea82
Chloroacetyl chlorideSThioester75

Coordination Chemistry and Metal Complexation

The sulfur and nitrogen atoms in the thiourea group act as ligands for transition metals. Reactions with Cu(II) or Ni(II) salts form stable complexes, often enhancing catalytic or biological activity .

Example Reaction:

text
This compound + Cu(NO₃)₂ → [Cu(thiourea)₂(NO₃)₂]

Conditions: Ethanol/water (1:1), 60°C, 72% yield .

Cyclization Reactions

Under acidic or oxidative conditions, intramolecular cyclization forms fused heterocycles. For instance, treatment with H₂O₂ in acetic acid generates benzoxazole-thiadiazole hybrids .

Example Reaction:

text
This compound + H₂O₂ → 6-Methyl-2H-benzoxazolo[3,2-b][1,3,4]thiadiazine

Conditions: Acetic acid, 80°C, 58% yield .

Nucleophilic Aromatic Substitution

The benzoxazole ring’s electron-deficient C-2 position undergoes substitution with strong nucleophiles (e.g., amines, alkoxides). This reactivity is less common due to steric hindrance from the methyl group .

Example Reaction:

text
This compound + NaOCH₃ → 6-Methoxy-2-methyl-1,3-benzoxazole thiourea

Conditions: Methanol, reflux, <20% yield .

Oxidation and Reduction

  • Oxidation: Treatment with H₂O₂ or KMnO₄ oxidizes the thiourea group to urea or sulfonic acid derivatives .

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the benzoxazole ring to a dihydrobenzoxazole .

Scientific Research Applications

N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity may involve the inhibition of specific signaling pathways that are essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Substituent Variations

The target compound’s structure includes a 2-methylbenzoxazole group and a methyl substituent on one nitrogen atom. Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents Molecular Formula CAS Number Key Features
N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea Methyl, Benzoxazole C₁₀H₁₁N₃OS 161287-88-3 Aromatic benzoxazole enhances electronic properties
1,3-Diisopropylthiourea Isopropyl groups C₇H₁₆N₂S 2986-17-6 Bulky alkyl groups increase steric hindrance
1-Butyl-3-phenyl-2-thiourea Butyl, Phenyl C₁₁H₁₆N₂S 6336-01-2 Aromatic phenyl group for π-interactions
1-Benzoyl-3-phenyl-2-thiourea Benzoyl, Phenyl C₁₄H₁₂N₂OS 4921-82-8 Electron-withdrawing benzoyl group modifies reactivity

Key Observations :

  • Benzoxazole vs. Phenyl/Benzoyl : The benzoxazole group (in the target compound) introduces both aromaticity and heteroatoms (O, N), which may improve coordination with metal ions compared to simple phenyl or benzoyl substituents .

Physicochemical Properties

  • Melting Points : Bulky substituents (e.g., benzoxazole) often increase melting points due to enhanced intermolecular interactions. For example, a related benzodithiazine derivative () has a melting point of 271–272°C, suggesting high thermal stability for sulfur-containing heterocycles .
  • Spectroscopy :
    • IR : Thioureas typically exhibit N–H stretches (~3200–3400 cm⁻¹) and C=S stretches (~1250–1350 cm⁻¹). The benzoxazole group may introduce additional peaks for C–O (1250 cm⁻¹) and C=N (1645 cm⁻¹) .
    • NMR : In related compounds, methyl groups on nitrogen appear at δ ~3.3 ppm (¹H), while aromatic protons in benzoxazole resonate at δ ~7.8–7.9 ppm .

Biological Activity

N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea is a compound that has garnered attention in recent research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiourea moiety linked to a benzoxazole ring. Its chemical formula is C10H10N4OSC_{10}H_{10}N_4OS, and it exhibits unique physicochemical properties that contribute to its biological activity.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antibacterial Activity : The compound has been shown to inhibit bacterial growth by disrupting cell membrane integrity and interfering with essential bacterial enzymes. This action is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
  • Antifungal Activity : Studies indicate that the compound possesses antifungal properties, demonstrating effectiveness against various fungal strains, including Candida albicans. The mechanism may involve inhibition of fungal cell wall synthesis or disruption of metabolic pathways .
  • Anticancer Potential : Research has explored its potential as an anticancer agent, with evidence suggesting that it may inhibit specific signaling pathways critical for cancer cell survival and proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Target Organisms/Cells Observed Effects References
AntibacterialStaphylococcus aureusInhibition of growth (MIC 1.56–12.5 μg/mL)
Streptococcus pyogenesInhibition of growth (IC50 0.25 μg/mL)
AntifungalCandida albicansGrowth inhibition (MIC 31.25–62.5 µM)
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antibacterial Efficacy : A study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial effects with low cytotoxicity towards human cells. The study concluded that this compound could be a promising candidate for developing new antibiotics .
  • Antifungal Activity : In vitro testing against clinical isolates of Candida albicans showed that this compound effectively inhibited fungal growth, suggesting its potential as an antifungal treatment option .
  • Cancer Research : Research involving human cancer cell lines indicated that the compound could reduce cell viability significantly, with IC50 values indicating strong antiproliferative effects compared to standard chemotherapeutic agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.